molecular formula C13H10BrClOS B8296263 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene

1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene

Cat. No.: B8296263
M. Wt: 329.64 g/mol
InChI Key: IRAHRWFXLOFHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene is an organic compound with the molecular formula C13H10BrClOS It is a derivative of benzene, featuring bromine, chlorine, and methoxy functional groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene typically involves the following steps:

    Formation of the Sulfide Linkage: The initial step involves the reaction of 2-bromothiophenol with 2-chloro-4-methoxybenzene under basic conditions to form the sulfide linkage. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and efficiency, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the sulfide group.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or modified sulfide groups.

Scientific Research Applications

1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the sulfide group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • 1-(2-Bromophenylsulfanyl)-2,4-dimethylbenzene
  • 1-(2-Bromophenylsulfanyl)-4-methoxybenzene
  • 2-Bromophenylsulfanylbenzene

Uniqueness: 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C13H10BrClOS

Molecular Weight

329.64 g/mol

IUPAC Name

1-(2-bromophenyl)sulfanyl-2-chloro-4-methoxybenzene

InChI

InChI=1S/C13H10BrClOS/c1-16-9-6-7-13(11(15)8-9)17-12-5-3-2-4-10(12)14/h2-8H,1H3

InChI Key

IRAHRWFXLOFHHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC2=CC=CC=C2Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from 2-bromo-benzenethiol and 2-chloro-1-iodo-4-methoxy-benzene (prepared from 4-amino-3-chloro-phenol by diazotization according to the general procedure by Tunney and Stille J. Org. Chem. 1987, 52, 748-753 followed by alkylation with methyl iodide according to the general procedure by Uozumi et al. J. Org. Chem. 1993, 58, 1945-1945)
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